![molecular formula C4H5N3O3 B2464301 (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674389-78-6](/img/structure/B2464301.png)
(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H5N3O3 . It has an average mass of 143.101 Da and a monoisotopic mass of 143.033096 Da .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was also reported, featuring an efficient construction of the triazole ring under flow conditions .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” consists of a 1,2,4-triazole ring attached to an acetic acid group . The IR absorption spectra of related compounds showed two signals for C=O groups at 1650–1712 cm−1 .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Physical And Chemical Properties Analysis
“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 522.9±52.0 °C at 760 mmHg, and a flash point of 270.0±30.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
- 1,2,4-triazole-containing compounds exhibit promising anticancer properties. Researchers have identified these scaffolds as potential drug candidates against cancer cells . Further studies could explore their mechanisms of action and optimize their efficacy.
- The N–C–S linkage in the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Notably, compounds containing the 1,2,4-triazole group, such as Fluconazole and Anastrozole, have been used in medicine .
- 1,2,4-triazoles have demonstrated anti-inflammatory and antioxidant effects. These properties make them relevant for conditions involving oxidative stress and inflammation .
- The unique structure of 1,2,4-triazoles makes them suitable for agrochemical purposes. Researchers have explored their potential as pesticides, herbicides, and fungicides .
- 1,2,4-triazoles can serve as organic catalysts in various chemical reactions. Their hydrogen-bonding and dipole interactions with reactants make them valuable in synthetic chemistry .
Anticancer Activity
Antimicrobial Agents
Anti-inflammatory and Antioxidant Properties
Agrochemical Applications
Organic Catalysts
Future Directions
The future research directions could involve further exploration of the biological activities of 1,2,4-triazole derivatives . The development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform could be a promising area of research .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also interact with its targets in a similar manner, leading to changes in cell behavior.
Biochemical Pathways
Triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Some triazole derivatives have shown potent inhibitory activities against cancer cell lines . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also have similar effects.
properties
IUPAC Name |
2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHKCKGFQOYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |
CAS RN |
1674389-78-6 |
Source
|
Record name | 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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